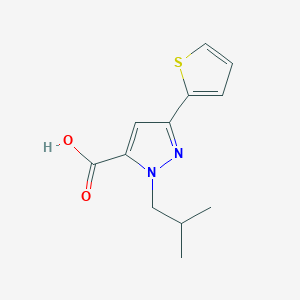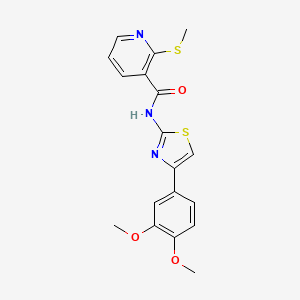
5-Mercaptopyridin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Mercaptopyridin-3-ol is an organosulfur compound with the molecular formula C₅H₅NOS. It is a derivative of pyridine and is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. This compound is characterized by the presence of both a hydroxyl group and a thiol group attached to the pyridine ring, which contribute to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Mercaptopyridin-3-ol can be synthesized through several methods. One common approach involves the reaction of 2-chloropyridine with thiourea in ethanol and aqueous ammonia. This reaction yields 2-mercaptopyridine, which can then be further modified to obtain this compound .
Another method involves the hydride reduction of 2,2’-dipyridyl disulfide, which produces 2-mercaptopyridine. This intermediate can be further processed to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
5-Mercaptopyridin-3-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides, such as 2,2’-dipyridyl disulfide.
Reduction: The compound can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: 2,2’-Dipyridyl disulfide.
Reduction: Thiol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Mercaptopyridin-3-ol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-mercaptopyridin-3-ol involves its interaction with various molecular targets. The thiol group can form covalent bonds with metal ions, making it an effective ligand in coordination complexes. Additionally, the compound can undergo redox reactions, which contribute to its antioxidant properties .
Comparación Con Compuestos Similares
Similar Compounds
2-Mercaptopyridine: Similar in structure but with the thiol group at the 2-position instead of the 5-position.
3-Mercaptopyridine: Another isomer with the thiol group at the 3-position.
Uniqueness
5-Mercaptopyridin-3-ol is unique due to the presence of both hydroxyl and thiol groups on the pyridine ring, which enhances its reactivity and versatility compared to its isomers. This dual functionality allows it to participate in a wider range of chemical reactions and makes it valuable in various applications .
Propiedades
Fórmula molecular |
C5H5NOS |
|---|---|
Peso molecular |
127.17 g/mol |
Nombre IUPAC |
5-sulfanylpyridin-3-ol |
InChI |
InChI=1S/C5H5NOS/c7-4-1-5(8)3-6-2-4/h1-3,7-8H |
Clave InChI |
KBDXIVAHBASOQT-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC=C1S)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13349275.png)
